Beauverolide Ja
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Overview
Description
Beauverolide Ja is a cyclotetradepsipeptide and a secondary metabolite produced by the entomopathogenic fungus Isaria fumosorosea . It is known for its potent inhibitory effects on calmodulin, a calcium-binding messenger protein . This compound has a molecular formula of C35H46N4O5 and a molecular weight of 602.76 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Beauverolide Ja is synthesized through a biosynthetic gene cluster (BGC) in Isaria fumosorosea . The BGC includes a polyketide synthase (PKS) responsible for producing 3-hydroxy fatty acids with varying chain lengths . The synthesis involves the incorporation of amino acids and fatty acids into the cyclotetradepsipeptide structure .
Industrial Production Methods
Industrial production of this compound involves the cultivation of Isaria fumosorosea under controlled conditions to optimize the yield of the compound . The fermentation process is carefully monitored to ensure the production of high-quality this compound. The compound is then extracted and purified using standard chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Beauverolide Ja undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different analogs with varying biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its properties.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used in the reactions include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Various halogenating agents and nucleophiles are used in substitution reactions.
Major Products
The major products formed from these reactions include various analogs of this compound with different biological activities .
Scientific Research Applications
Beauverolide Ja has a wide range of scientific research applications, including:
Mechanism of Action
Beauverolide Ja exerts its effects by inhibiting calmodulin, a calcium-binding messenger protein involved in various cellular processes . The compound binds to calmodulin with high affinity, preventing it from interacting with its target proteins . This inhibition disrupts calcium signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Beauverolide A: Another cyclotetradepsipeptide with similar calmodulin inhibitory activity.
Beauverolide B: Structurally similar to Beauverolide Ja but with different biological activities.
Beauverolide C: Another analog with distinct properties and applications.
Uniqueness
This compound is unique due to its high affinity for calmodulin and its potent inhibitory effects . It is the only beauverolide containing a tryptophan residue in its structure, which contributes to its high binding affinity .
Properties
Molecular Formula |
C35H46N4O5 |
---|---|
Molecular Weight |
602.8 g/mol |
IUPAC Name |
(3R,6S,9S)-6-benzyl-3-[(2S)-butan-2-yl]-13-hexan-2-yl-9-(1H-indol-3-ylmethyl)-1-oxa-4,7,10-triazacyclotridecane-2,5,8,11-tetrone |
InChI |
InChI=1S/C35H46N4O5/c1-5-7-13-23(4)30-20-31(40)37-29(19-25-21-36-27-17-12-11-16-26(25)27)33(41)38-28(18-24-14-9-8-10-15-24)34(42)39-32(22(3)6-2)35(43)44-30/h8-12,14-17,21-23,28-30,32,36H,5-7,13,18-20H2,1-4H3,(H,37,40)(H,38,41)(H,39,42)/t22-,23?,28-,29-,30?,32+/m0/s1 |
InChI Key |
UJWGEVYNZAXJKW-HNCLAMAUSA-N |
Isomeric SMILES |
CCCCC(C)C1CC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)O1)[C@@H](C)CC)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43 |
Canonical SMILES |
CCCCC(C)C1CC(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)CC)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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